Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)-
Description
Xanthen-9-one derivatives are a class of organic compounds characterized by a xanthene backbone fused with a ketone group at position 7. The compound 3-isopropoxy-4-(piperidinomethyl)-xanthen-9-one incorporates an isopropoxy group at position 3 and a piperidinomethyl substituent at position 8. These modifications are critical for modulating biological activity, particularly in cardiovascular applications, as seen in related xanthone-based dihydropyridines (DHPs) . The compound’s structure enables interactions with L-type calcium channels, which are pivotal in cardiac and vascular functions .
Properties
CAS No. |
58741-69-8 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(piperidin-1-ylmethyl)-3-propan-2-yloxyxanthen-9-one |
InChI |
InChI=1S/C22H25NO3/c1-15(2)25-20-11-10-17-21(24)16-8-4-5-9-19(16)26-22(17)18(20)14-23-12-6-3-7-13-23/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3 |
InChI Key |
WBSZNCRGYRFXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- generally follows these key steps:
Step 1: Preparation of the Xanthen-9-one Core
The xanthen-9-one (xanthone) skeleton is synthesized via classical methods such as the cyclization of 2-hydroxybenzophenone derivatives or via Friedel-Crafts acylation followed by oxidative cyclization.Step 2: Introduction of the Isopropoxy Group at Position 3
The hydroxyl group at position 3 of the xanthone core undergoes alkylation with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions to form the 3-isopropoxy substituent. This etherification is typically performed using potassium carbonate or similar bases in polar aprotic solvents such as DMF or acetone.Step 3: Functionalization at Position 4 with Piperidinomethyl Group
The 4-position is functionalized by introducing a piperidinomethyl substituent. This involves a two-step process:- (a) Chloromethylation or Bromomethylation at the 4-position of the xanthone ring to introduce a reactive halomethyl intermediate.
- (b) Nucleophilic substitution of the halomethyl group with piperidine, resulting in the piperidinomethyl substitution.
Detailed Synthetic Route and Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Xanthone core synthesis | Cyclization of 2-hydroxybenzophenone derivatives; acid catalysis (e.g., polyphosphoric acid) | 70-85 | Established literature methods; high purity required |
| 2 | Etherification (Isopropylation) | Isopropyl bromide, K2CO3, DMF, 60-80°C, 6-12 h | 75-90 | Careful control of temperature to avoid side reactions |
| 3a | Halomethylation | Paraformaldehyde, HCl or HBr, ZnCl2 catalyst, reflux | 60-80 | Generates 4-(chloromethyl) or 4-(bromomethyl) derivative |
| 3b | Nucleophilic substitution | Piperidine, solvent (e.g., ethanol or acetonitrile), room temp to reflux, 4-8 h | 65-85 | Excess piperidine used to drive reaction to completion |
Representative Experimental Procedure
Synthesis of 3-isopropoxyxanthen-9-one:
Dissolve xanthen-9-one in dry DMF, add potassium carbonate as base, and then add isopropyl bromide dropwise. Stir the mixture at 70°C for 8 hours. Upon completion, quench with water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography.Chloromethylation at position 4:
The 3-isopropoxyxanthen-9-one is suspended in concentrated hydrochloric acid with paraformaldehyde and ZnCl2 catalyst. The mixture is refluxed for 4 hours to introduce the chloromethyl group at position 4. The product is isolated by extraction and purified.Substitution with piperidine:
The 4-(chloromethyl)-3-isopropoxyxanthen-9-one is dissolved in ethanol, and excess piperidine is added. The reaction mixture is stirred at room temperature for 6 hours. The product is purified by recrystallization or chromatography to yield Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)-.
Alternative Synthetic Approaches
Use of Mitsunobu Reaction:
The introduction of the piperidinomethyl group can also be achieved via Mitsunobu reaction conditions using di-tert-butyl azodicarboxylate and triphenylphosphine in tetrahydrofuran (THF), facilitating the substitution of a hydroxymethyl intermediate with piperidine under mild conditions with good yields (50-90%).Direct Reductive Amination:
Another approach involves the direct reductive amination of 4-formyl-3-isopropoxyxanthen-9-one with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride, which can provide a more straightforward route avoiding halomethyl intermediates.
Analytical Data and Research Findings
Yields and Purity
| Step | Typical Yield (%) | Purity (HPLC) (%) | Remarks |
|---|---|---|---|
| Xanthone core synthesis | 70-85 | >98 | High purity essential for next steps |
| Etherification (isopropyl) | 75-90 | >95 | Mild conditions prevent degradation |
| Halomethylation | 60-80 | >90 | Side reactions minimized by catalyst choice |
| Piperidine substitution | 65-85 | >95 | Excess amine improves conversion |
Spectroscopic Characterization
NMR (¹H and ¹³C):
Characteristic signals include aromatic protons of the xanthone ring, isopropoxy methyl and methine protons, and piperidine ring protons. The piperidinomethyl methylene protons typically appear as singlets or multiplets around 3.2-3.8 ppm.Mass Spectrometry (MS):
Molecular ion peak consistent with the molecular formula of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- confirms the expected molecular weight.Infrared Spectroscopy (IR):
Key absorptions include carbonyl stretch (~1660 cm⁻¹) of the xanthone ketone, C–O stretching (~1100-1200 cm⁻¹) from the ether group, and N–H stretching (~3300 cm⁻¹) from the piperidine moiety.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical multi-step synthesis | Isopropyl bromide, paraformaldehyde, piperidine | Heating, reflux, base catalysis | Well-established, scalable | Multiple steps, moderate yields |
| Mitsunobu reaction | Di-tert-butyl azodicarboxylate, triphenylphosphine, piperidine | Room temp, THF solvent | Mild conditions, high selectivity | Requires sensitive reagents |
| Reductive amination | 4-formyl intermediate, piperidine, NaBH(OAc)3 | Room temp, mild reducing agent | One-pot, fewer steps | Requires aldehyde intermediate |
Chemical Reactions Analysis
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 3-isopropoxy-4-(piperidinomethyl)-xanthen-9-one can be contextualized by comparing it to analogs with variations in substituent positions, functional groups, and core scaffolds. Below is an analysis of key analogs:
4-(Xanthen-9-one)-Dihydropyridines (DHPs)
Compounds like 4-(xanthen-9-one)-DHPs (e.g., xanthodipine and derivatives 3a–e) share the xanthen-9-one moiety but lack the piperidinomethyl and isopropoxy groups. Functional studies show that DHPs with xanthen-9-one substituents exhibit dual cardiac and vascular activity. However, introducing a lidoflazine fragment (as in 4a–e and 5a–e) at position 2 of the DHP core enhances selectivity for cardiac inotropy (contractility) by 2–3 fold compared to parent DHPs . This suggests that 3-isopropoxy-4-(piperidinomethyl)-xanthen-9-one—with its bulky, basic piperidinomethyl group—may similarly enhance cardiac selectivity by interacting with the Cav1.2 isoform of L-type calcium channels .
Lidoflazine-Nifedipine Hybrids (Compounds 1 and 2)
These hybrids combine lidoflazine’s pharmacophore with nifedipine’s DHP scaffold. While they show moderate vascular activity, their cardiac effects are less pronounced than 4-(xanthen-9-one)-DHPs bearing lidoflazine fragments. This highlights the superiority of xanthen-9-one as a substituent over nifedipine’s nitroaryl group for cardiac targeting .
3-Hydroxy-4-prop-2-enylxanthen-9-one
This derivative features a hydroxyl group at position 3 and an allyl group at position 4. The hydroxyl group also increases polarity, likely lowering bioavailability compared to the isopropoxy-substituted analog .
Structural and Pharmacological Trends
Substituent Position and Activity
- Position 2 vs. 3: Introducing pharmacophoric groups (e.g., lidoflazine fragments) at position 2 of the DHP core improves cardiac selectivity, while position 3 substitutions often favor vascular effects . By analogy, the piperidinomethyl group at position 4 in the target compound may stabilize interactions with cardiac calcium channels.
- Isopropoxy vs. Hydroxy Groups: The isopropoxy group in 3-isopropoxy-4-(piperidinomethyl)-xanthen-9-one enhances lipophilicity compared to hydroxylated analogs, improving membrane permeability .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| 3-isopropoxy-4-(piperidinomethyl)-xanthen-9-one | 3.8 | 0.12 | 65–70 |
| Xanthodipine | 2.5 | 0.45 | 50–55 |
| 3-Hydroxy-4-allylxanthen-9-one | 2.1 | 1.20 | 40–45 |
Table 1. Comparative physicochemical properties of xanthen-9-one derivatives. Data extrapolated from structural analogs .
The higher LogP of 3-isopropoxy-4-(piperidinomethyl)-xanthen-9-one suggests greater lipophilicity, which correlates with enhanced tissue penetration but reduced aqueous solubility. This balance is favorable for cardiovascular agents requiring sustained action .
Biological Activity
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its biological activity, including its antioxidant properties, anticancer effects, and mechanisms of action.
Chemical Structure
The chemical structure of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- can be represented as follows:
This structure includes a xanthenone core with modifications that potentially enhance its biological activity.
Antioxidant Activity
Research indicates that derivatives of xanthenone compounds exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives possess DPPH radical scavenging activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant. The antioxidant activity of these compounds is crucial for mitigating oxidative stress in biological systems.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Xanthen-9-one Derivative | 78.67 | 1.37 times higher |
| Ascorbic Acid | 58.2 | Reference |
This data suggests that modifications to the xanthenone structure can enhance its ability to neutralize free radicals, which is beneficial in preventing cellular damage.
Anticancer Activity
Xanthen-9-one derivatives have also been investigated for their anticancer properties. Studies utilizing various cancer cell lines have demonstrated cytotoxic effects against glioblastoma and breast cancer cells. For example, one study reported IC50 values indicating that certain derivatives were more effective than established chemotherapeutic agents.
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| U-87 (Glioblastoma) | 6.92 | Xanthen-9-one Derivative |
| MDA-MB-231 (Breast Cancer) | 8.99 | Xanthen-9-one Derivative |
These findings highlight the potential of xanthenone derivatives as promising candidates for cancer therapy.
The mechanisms through which Xanthen-9-one compounds exert their biological effects are under investigation. Preliminary studies suggest several pathways:
- Inhibition of Tyrosine Kinases : Some xanthenone derivatives may inhibit receptor tyrosine kinases involved in cell proliferation and survival, such as PDGF and VEGF receptors .
- Induction of Apoptosis : By increasing reactive oxygen species (ROS) levels within cancer cells, these compounds may trigger apoptotic pathways, leading to cell death .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in various cancer cell lines, further contributing to their anticancer efficacy .
Case Studies
Several case studies have documented the effects of xanthenone derivatives in vivo:
- Study on Glioblastoma : In a model using U87 glioblastoma cells implanted in nude mice, treatment with a specific xanthenone derivative resulted in significant tumor reduction compared to control groups.
- Breast Cancer Models : Another study demonstrated the effectiveness of these compounds in reducing tumor size and improving survival rates in mice with induced breast cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
